4-(Piperidin-3-yl)pyrimidine dihydrochloride
Overview
Description
4-(Piperidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Piperidine-containing compounds, which include 4-(piperidin-3-yl)pyrimidine dihydrochloride, are known to be important synthetic medicinal blocks for drug construction .
Mode of Action
It’s known that the structure-activity relationship is crucial in the inhibitory effect of compounds containing a piperidine nucleus .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-piperidinylamine with a pyrimidine derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(Piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound may be used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Piperidine derivatives: These include compounds such as piperine and N-(piperidine-4-yl) benzamide, which also exhibit significant biological activities.
Pyrimidine derivatives: Compounds such as pyrimidine-based drugs are widely used in various therapeutic applications, including anticancer and antiviral treatments.
Uniqueness: 4-(Piperidin-3-yl)pyrimidine dihydrochloride is unique due to its dual ring structure, which combines the properties of both piperidine and pyrimidine rings. This duality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-piperidin-3-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKPESOCVCXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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